molecular formula C24H31N3O2 B11377657 1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-benzimidazole

1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-benzimidazole

Cat. No.: B11377657
M. Wt: 393.5 g/mol
InChI Key: KDWFCMRCLCYSPE-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core with methoxyphenoxy and piperidinylpropyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenoxy Group: This step involves the reaction of the benzodiazole core with 4-methoxyphenol in the presence of a suitable base or catalyst.

    Attachment of the Piperidinylpropyl Group: This can be done by reacting the intermediate with 3-(piperidin-1-yl)propyl halide under nucleophilic substitution conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The benzodiazole core can be reduced under hydrogenation conditions to form a dihydrobenzodiazole.

    Substitution: The piperidinylpropyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides.

Scientific Research Applications

1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzodiazole derivatives.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core may bind to receptors or enzymes, modulating their activity. The methoxyphenoxy and piperidinylpropyl groups may enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds to 1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole include other benzodiazole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:

    1-[2-(4-hydroxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole: Similar structure with a hydroxy group instead of a methoxy group.

    1-[2-(4-chlorophenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole: Similar structure with a chloro group instead of a methoxy group.

These comparisons highlight the uniqueness of 1-[2-(4-methoxyphenoxy)ethyl]-2-[3-(piperidin-1-yl)propyl]-1H-1,3-benzodiazole in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

1-[2-(4-methoxyphenoxy)ethyl]-2-(3-piperidin-1-ylpropyl)benzimidazole

InChI

InChI=1S/C24H31N3O2/c1-28-20-11-13-21(14-12-20)29-19-18-27-23-9-4-3-8-22(23)25-24(27)10-7-17-26-15-5-2-6-16-26/h3-4,8-9,11-14H,2,5-7,10,15-19H2,1H3

InChI Key

KDWFCMRCLCYSPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCCN4CCCCC4

Origin of Product

United States

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